Acetic acid--6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1) is a chemical compound that combines acetic acid with a hexen-yn-ol structure modified by a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol typically involves the reaction of 6-(trimethylsilyl)hex-5-yn-1-ol with acetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, (trimethylsilyl)-: Similar in structure but lacks the hexen-yn-ol component.
Hex-5-yn-1-ol: Shares the hexen-yn-ol structure but does not contain the acetic acid or trimethylsilyl group.
Uniqueness
Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol is unique due to the combination of its structural components, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and allows for selective reactions, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
195142-34-8 |
---|---|
Molekularformel |
C11H20O3Si |
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
acetic acid;6-trimethylsilylhex-3-en-5-yn-1-ol |
InChI |
InChI=1S/C9H16OSi.C2H4O2/c1-11(2,3)9-7-5-4-6-8-10;1-2(3)4/h4-5,10H,6,8H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
FWBZPFGAARENAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)(C)C#CC=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.